Welcome to the BenchChem Online Store!
molecular formula C8H9NO2 B150793 Methyl 3-methylpyridine-2-carboxylate CAS No. 59718-84-2

Methyl 3-methylpyridine-2-carboxylate

Cat. No. B150793
M. Wt: 151.16 g/mol
InChI Key: CCQFKEITVOTHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022062B2

Procedure details

Heat a mixture of 3-methylpicolinic acid (1.0 g, 7.3 mmol), potassium carbonate (4.1 g, 29.7 mmol), and iodomethane (4.4 g, 31.0 mmol) in acetone (35 mL) overnight under reflux. Filter, wash the residue with EtOAc, and concentrate in vacuo. Pass through a short plug of silica gel eluting with hexane/EtOAc (1:1) to provide 2-methoxycarbonyl-3-methylpyridine as a pale yellow liquid (630 mg, 57%). To a solution of 2-methoxycarbonyl-3-methylpyridine in anhydrous THF (10 mL) at 0° C., add with stirring a solution of 1M lithium aluminum hydride in THF (5 mL, 5 mmol), and continue stirring for 30 min at 0° C. Allow the mixture to warm to ambient temperature and quench cautiously with 0.5M aqueous NaOH. Heat the mixture at 60° C. for 40 min, cool to ambient temperature, extract with EtOAc, dry over anhydrous Na2SO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (4:3) to give the desired intermediate (90 mg, 18%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:11](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O>[CH3:11][O:9][C:8]([C:3]1[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][N:4]=1)=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C(=NC=CC1)C(=O)O
Name
Quantity
4.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.4 g
Type
reactant
Smiles
IC
Name
Quantity
35 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the residue with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.